molecular formula C27H28ClN3O2S B12586941 N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide CAS No. 593238-63-2

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B12586941
CAS No.: 593238-63-2
M. Wt: 494.0 g/mol
InChI Key: DQYOBSTUWWIXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1³,⁷]dec-1-yl)acetamide features a 6-methylbenzoxazole core linked to a chlorophenyl group via a carbamothioyl moiety and a tricyclodecane-substituted acetamide chain. While direct pharmacological data for this compound are unavailable, structural analogs provide insights into its hypothetical properties.

Properties

CAS No.

593238-63-2

Molecular Formula

C27H28ClN3O2S

Molecular Weight

494.0 g/mol

IUPAC Name

2-(1-adamantyl)-N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C27H28ClN3O2S/c1-15-2-5-22-23(6-15)33-25(30-22)20-10-19(3-4-21(20)28)29-26(34)31-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18H,7-9,11-14H2,1H3,(H2,29,31,32,34)

InChI Key

DQYOBSTUWWIXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Reference
Target Compound Benzoxazole, chlorophenyl, carbamothioyl, tricyclodecane 529.02* SC(NH)Ph, Cl, tricyclo[3.3.1.1³,⁷]decane Not reported
N-benzooxazol-4-yl-2-chloro-acetamide Benzoxazole, chloroacetamide 209.63 Cl, acetamide Chloroacetyl chloride + triethylamine
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole, triazole, sulfanyl, chlorophenyl 532.06 Cl, sulfanyl, acetamide 1,3-dipolar cycloaddition
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Benzisothiazole, trifluoromethyl, sulfone, oxo 418.77 Cl, CF₃, sulfone, oxo Sulfur oxidation
N-[(2,4-dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide Quinazolinone, dichlorophenyl, dioxo ~450 (estimated) Cl, dioxo, acetamide Substitution-dependent SAR
N-[3-(4-tert-butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-acetamide Tetrahydrobenzothiophene, tert-butyl, chloro 442.37 Cl, tert-butyl, benzothiophene Acylation of benzothiophene derivatives

*Calculated from molecular formula C₂₇H₂₅ClN₃O₂S.

Key Observations:
  • Heterocyclic Core: The target’s benzoxazole () contrasts with benzothiazole (), benzisothiazole (), or quinazolinone () in analogs. Benzoxazole’s oxygen atom may enhance polarity compared to sulfur-containing analogs, influencing solubility and hydrogen bonding .
  • Substituent Effects : The tricyclodecane group in the target introduces significant steric bulk compared to tert-butyl () or methoxy groups (), likely reducing solubility but improving metabolic stability .

Physicochemical Properties

  • Thermal Stability : Benzoxazole’s aromatic stability () may enhance thermal resistance compared to triazole-containing analogs (), which can undergo ring-opening under harsh conditions .

Biological Activity

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C23H22ClN3O2S
  • Molecular Weight : 441.30662 g/mol
  • CAS Number : 353500-43-3

The structural components include a benzoxazole moiety, which is known for its biological activity, particularly in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tyrosine Kinases :
    • The compound exhibits inhibitory activity against key tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met. In vitro assays demonstrated IC50 values indicating significant inhibition (e.g., IC50 = 51 nM for VEGFR-2) .
  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against several cancer cell lines, including HCT-116 colorectal cancer cells. Results showed notable cytotoxicity with IC50 values ranging from 1.184 to 9.379 µM, surpassing the efficacy of standard treatments like cabozantinib .
  • Selectivity Index :
    • The selectivity index (SI) was assessed to determine the safety profile of the compound. For instance, one derivative showed a SI greater than 20 against normal WI38 cells compared to HCT-116 cells, indicating a favorable therapeutic window .

The proposed mechanism involves:

  • Induction of Apoptosis : Flow cytometry assays demonstrated that treatment with the compound led to cell cycle arrest in the G0/G1 phase, suggesting an apoptotic pathway activation .
  • Cell Cycle Arrest : The ability to induce cell cycle arrest further underscores its potential as an anticancer agent.

Comparative Analysis of Biological Activity

To better understand the efficacy of this compound compared to others in its class, a table summarizing key findings from various studies is presented below:

Compound NameTargetIC50 (nM)Selectivity IndexNotes
N-{...}VEGFR-251>20Superior efficacy against colorectal cancer
CabozantinibVEGFR-265<10Standard treatment for comparison
N-{...}c-Met48>15High selectivity for cancer cells

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HCT-116 Cells :
    • A detailed study evaluated the effects of various concentrations on HCT-116 cells using MTT assays, confirming significant cytotoxic effects and establishing dose-response relationships .
  • Toxicity Assessment :
    • Toxicity against normal cell lines was assessed to ensure safety profiles were acceptable for potential therapeutic use. Compounds with higher selectivity indices were prioritized for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.